2-(4-Methylcyclohexylidene)hydrazinecarboxamide
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Overview
Description
2-(4-Methylcyclohexylidene)hydrazinecarboxamide is a chemical compound with the molecular formula C₈H₁₅N₃O and a molecular weight of 169.224 g/mol . It is also known by its common name, 4-Methylcyclohexanone semicarbazone . This compound is characterized by its unique structure, which includes a hydrazinecarboxamide group attached to a 4-methylcyclohexylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylcyclohexylidene)hydrazinecarboxamide typically involves the reaction of 4-methylcyclohexanone with semicarbazide hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pH, and reaction time to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylcyclohexylidene)hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazinecarboxamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarboxamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Amines.
Substitution: Various substituted hydrazinecarboxamides.
Scientific Research Applications
2-(4-Methylcyclohexylidene)hydrazinecarboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methylcyclohexylidene)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its hydrazinecarboxamide group can participate in hydrogen bonding and other interactions with biological macromolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methylcyclohexylidene)hydrazinecarboxamide: Similar in structure but with a different position of the methyl group.
4-Methylcyclohexanone semicarbazone: Another name for the same compound.
Uniqueness
2-(4-Methylcyclohexylidene)hydrazinecarboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable complexes and participate in various chemical reactions makes it valuable in research and industrial applications.
Properties
CAS No. |
5439-97-4 |
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Molecular Formula |
C8H15N3O |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
[(4-methylcyclohexylidene)amino]urea |
InChI |
InChI=1S/C8H15N3O/c1-6-2-4-7(5-3-6)10-11-8(9)12/h6H,2-5H2,1H3,(H3,9,11,12) |
InChI Key |
HITUACBMYVLYDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=NNC(=O)N)CC1 |
Origin of Product |
United States |
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